molecular formula C13H12FN B13343981 2-fluoro-N-methyl-N-phenylaniline

2-fluoro-N-methyl-N-phenylaniline

Cat. No.: B13343981
M. Wt: 201.24 g/mol
InChI Key: OMIDWBOZWXLICC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Fluoro-N-methyl-N-phenylaniline is an organic compound with the molecular formula C13H12FN It is a derivative of aniline, where the hydrogen atom in the amino group is replaced by a methyl group and a fluorine atom is attached to the phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-fluoro-N-methyl-N-phenylaniline typically involves the nucleophilic substitution of a fluorinated aniline derivative. One common method is the reaction of 2-fluoroaniline with methyl iodide in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions in an appropriate solvent like acetone or ethanol .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is achieved through techniques such as distillation and recrystallization .

Chemical Reactions Analysis

Types of Reactions: 2-Fluoro-N-methyl-N-phenylaniline undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

2-Fluoro-N-methyl-N-phenylaniline has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: Studied for its potential biological activity and interactions with enzymes and receptors.

    Medicine: Investigated for its potential use in drug development, particularly in the design of fluorinated drugs with improved pharmacokinetic properties.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 2-fluoro-N-methyl-N-phenylaniline involves its interaction with specific molecular targets. The fluorine atom enhances the compound’s lipophilicity and stability, allowing it to interact more effectively with hydrophobic pockets in proteins and enzymes. This interaction can modulate the activity of these biological molecules, leading to various physiological effects .

Comparison with Similar Compounds

Uniqueness: 2-Fluoro-N-methyl-N-phenylaniline is unique due to the presence of both the fluorine atom and the methyl group, which confer distinct chemical and biological properties. The combination of these substituents enhances the compound’s stability, lipophilicity, and potential for interaction with biological targets, making it a valuable compound in various research and industrial applications .

Properties

IUPAC Name

2-fluoro-N-methyl-N-phenylaniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12FN/c1-15(11-7-3-2-4-8-11)13-10-6-5-9-12(13)14/h2-10H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OMIDWBOZWXLICC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1=CC=CC=C1)C2=CC=CC=C2F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12FN
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.